AMTB hydrochloride

Übersicht

Beschreibung

AMTB is a novel TRPM8 channel blocker and is effective for pain and urinary diseases. For rats, AMTB (10 mg/kg) significantly attenuated reflex responses to noxious urinary bladder distension (UBD) to 5.42 and 56.51% of the maximal visceromotor reflex (VMR) response and pressor response, respectively. The ID50 value on VMR response was 2.42 +/- 0.46 mg/kg. AMTB can act on the bladder afferent pathway to attenuate the bladder micturition reflex and nociceptive reflex responses in the rat.

Wirkmechanismus

Target of Action

AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .

Mode of Action

This compound specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by this compound leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Transforming Growth Factor β (TGFβ) signaling pathway . This compound suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .

Result of Action

The action of this compound results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .

Action Environment

The action of this compound can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of this compound, but more research is needed to confirm this.

Biochemische Analyse

Biochemical Properties

AMTB hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the TRPM8 channel. This channel is a calcium-permeable, non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin . This compound inhibits icilin-induced TRPM8 channel activation with a pIC50 of 6.23 . Additionally, this compound also inhibits voltage-gated sodium channels (NaV), although it shows very little affinity for TRPV1 and TRPV4 channels .

Cellular Effects

This compound has been shown to influence various cellular processes. In osteosarcoma cells, this compound suppresses cell proliferation, metastasis, and induces apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a chemotherapeutic agent . In human monocytes, inhibition of TRPM8 by this compound enhances survival and promotes LPS-driven TNFα production . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TRPM8 channel and inhibiting its activation. This inhibition is achieved by blocking the binding of agonists like icilin to the channel . Additionally, this compound has been shown to suppress the Transforming Growth Factor (TGF) β signaling pathway in osteosarcoma cells, which is implicated in tumorigenesis and tumor progression . This dual mechanism of action underscores the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution at -80°C . In in vivo studies, this compound has been shown to decrease the frequency of volume-induced bladder contractions in anesthetized rats without reducing the amplitude of contraction . These findings suggest that the compound maintains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rats, a dosage of 3 mg/kg administered intravenously has been shown to decrease the frequency of bladder contractions Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits voltage-gated sodium channels (NaV) and their isoforms, which play a role in cellular excitability and signal transduction . Additionally, this compound’s inhibition of the TRPM8 channel affects calcium influx and downstream signaling pathways, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is soluble in water and DMSO, allowing for efficient cellular uptake . Its distribution within tissues is influenced by its interactions with the TRPM8 channel, which is expressed in temperature-sensing neurons and other cell types .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the TRPM8 channel, which is found in the plasma membrane of temperature-sensing neurons . The compound’s activity is influenced by its ability to inhibit TRPM8 channel activation, which affects calcium influx and downstream signaling pathways. This localization is critical for its function as a selective TRPM8 antagonist.

Biologische Aktivität

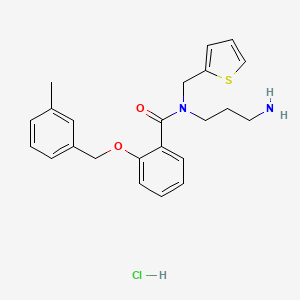

AMTB hydrochloride, chemically known as N-(3-Aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(2-thienylmethyl)benzamide hydrochloride, is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel. This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly in oncology and urology.

AMTB functions primarily as a TRPM8 channel blocker , inhibiting the activation of this channel induced by icilin, a known TRPM8 agonist. The potency of AMTB is quantified by its pIC50 value of 6.23, indicating a significant inhibitory effect on TRPM8 activity in rat models . TRPM8 channels are implicated in various physiological processes, including pain perception and thermosensation, making AMTB a candidate for managing conditions involving these pathways.

Biological Activities

-

Antitumoral Effects :

- Osteosarcoma : Research indicates that AMTB suppresses the growth and metastasis of osteosarcoma cells. The mechanism involves the repression of the Transforming Growth Factor beta (TGFβ) signaling pathway, which is crucial for tumor progression. In xenograft models using nude mice, AMTB has been shown to enhance the sensitivity of osteosarcoma cells to cisplatin, a common chemotherapeutic agent .

- Cell Proliferation and Apoptosis : In vitro studies demonstrate that AMTB induces apoptosis in cancer cells and inhibits their proliferation. For instance, colony formation assays reveal a significant reduction in colony numbers when treated with varying concentrations of AMTB .

- Antinociceptive Properties :

- Impact on Other Cancers :

Research Findings and Case Studies

The following table summarizes key research findings on the biological activity of this compound:

| Study | Model | Findings | Mechanism |

|---|---|---|---|

| Lashinger et al., 2008 | Rat model | Inhibition of TRPM8 activation | pIC50 = 6.23 |

| Zhang et al., 2022 | Osteosarcoma cells | Suppression of growth and metastasis | Repression of TGFβ signaling |

| Zhang et al., 2022 | Xenograft model | Increased sensitivity to cisplatin | Enhanced apoptotic response |

| Zhang et al., 2022 | Caco-2 cells | Antiproliferative effects | Induction of apoptosis |

| Zhang et al., 2022 | Prostate cancer cells | Reduced migration and proliferation | TRPM8 antagonism |

Wissenschaftliche Forschungsanwendungen

Oncology Applications

AMTB hydrochloride has shown promise in cancer research, particularly in the treatment of osteosarcoma.

- Mechanism of Action : AMTB acts as a TRPM8 antagonist, inhibiting the channel's activation by stimuli such as icilin and menthol. This inhibition is crucial because TRPM8 is often upregulated in various cancers, including osteosarcoma, where its expression correlates negatively with patient prognosis .

-

Research Findings :

- A study demonstrated that this compound suppresses growth and metastasis of osteosarcoma cells by inducing apoptosis and inhibiting the Transforming Growth Factor β (TGFβ) signaling pathway .

- In xenograft models using nude mice, AMTB increased the sensitivity of tumor cells to cisplatin, a common chemotherapeutic agent, suggesting a synergistic effect that could enhance treatment outcomes for cancer patients .

- Additional Evidence : The compound has also shown antiproliferative effects in other cancer types, including colorectal carcinoma (Caco-2 cells) and prostate cancer (LNCaP, PC3, DU145 cells) .

Urology Applications

This compound has been investigated for its potential benefits in treating urological conditions such as overactive bladder and painful bladder syndrome.

- Animal Studies : In anesthetized rat models, AMTB was administered intravenously at doses of 3 mg/kg. The results indicated a significant reduction in bladder contraction frequency without affecting contraction strength . This suggests that AMTB could be a viable treatment option for conditions characterized by increased bladder activity.

- Clinical Implications : The ability of AMTB to selectively inhibit TRPM8 channels involved in nociception and thermosensation positions it as a candidate for managing symptoms associated with overactive bladder and related disorders .

Pain Management

The role of TRPM8 in pain perception makes this compound a valuable tool for exploring pain management strategies.

- Analgesic Effects : Research indicates that AMTB can modulate pain responses in animal models. For instance, male mice treated with AMTB after nociceptive challenges exhibited significant changes in mechanical sensitivity, suggesting an antinociceptive effect mediated through TRPM8 inhibition .

- Potential Applications : Given its mechanism of action, AMTB could be explored further for its use in managing chronic pain conditions where TRPM8 is implicated.

Summary Table of Applications

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXGBANGPYONOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.